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Galunisertib's Kinase Selectivity Profile

Galunisertib is a highly selective ATP-competitive inhibitor of the TGFβRI kinase. The table below

summarizes its primary and secondary kinase targets based on a DiscoverX KINOMEscan selectivity panel,

which profiles interactions across 456 wild-type and mutant kinases [1] [2].

Kinase / Receptor
Target

IC₅₀ or Kᵢ (μM) Functional Role / Notes

TGFβRI (ALK5) IC₅₀: 0.172; Kᵢ: 0.086
[1] [2]

Primary target; inhibits SMAD2/3 phosphorylation
[3] [4].

ALK4 (ACVR1B) IC₅₀: 0.078 [1] [2] Closely related TGF-β superfamily receptor.

TGFβRII IC₅₀: 0.208 [1] [2] Type II receptor for TGF-β.

MINK IC₅₀: 0.19 [1] [2] Misshapen-like kinase 1.

RIPK2 IC₅₀: 0.22 [1] [2] Receptor-interacting serine/threonine-protein

kinase 2.

ALK6 (BMPR1B) IC₅₀: 0.47 [2] Bone Morphogenetic Protein (BMP) receptor.
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Kinase / Receptor
Target

IC₅₀ or Kᵢ (μM) Functional Role / Notes

ALK1/2/3, BMPR2 IC₅₀: >16.8 [1] [2] Minimal activity against more distantly related

receptors.

This profile shows that galunisertib is highly selective for TGFβRI and a very narrow set of closely related

kinases, such as ALK4 and TGFβRII, with minimal off-target activity against more distantly related kinases

[1] [2].

Mechanism of Action and Structural Basis

Galunisertib binds to the ATP-binding site of the TGFβRI kinase domain. Key molecular interactions,

revealed by X-ray co-crystallography, include [1] [2]:

A hydrogen bond between the quinoline nitrogen in galunisertib and the backbone NH of
Histidine 283 in the kinase's hinge region.
A second key interaction involves the pyridine nitrogen, which is anchored via a water molecule to

Tyrosine 249, Glutamic acid 245, and the backbone NH of Aspartic acid 351.
An interaction with the gatekeeper residue, Serine 280, which contributes to its selectivity profile.

This binding inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation of downstream

SMAD2/3 proteins and the subsequent activation of the canonical TGF-β signaling pathway [3].

The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by galunisertib.
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Comparison with Broader Kinase Inhibitor Selectivity
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The pursuit of selectivity is a central challenge in kinase inhibitor development. Many early approved kinase

inhibitors are in fact multi-targeted, inhibiting several kinases to achieve efficacy, which can also increase

the risk of off-target toxicity [5]. Achieving high selectivity is difficult due to the structural conservation of

the ATP-binding site across the human kinome [5] [6].

Galunisertib's profile fits the model of a selective inhibitor aimed at a specific pathway, contrasting with

both:

Broad multi-kinase inhibitors (e.g., Sorafenib).
Highly specific inhibitors of a single non-TGF-β kinase (e.g., early-generation BCR-ABL inhibitors).

Its primary off-targets (ALK4, TGFβRII) are closely related members of the same signaling superfamily,

which is a common feature even among selective inhibitors [5].

Key Experimental Protocols for Profiling

The primary data on galunisertib's selectivity was generated using standardized, high-throughput

methodologies essential for reliable kinase profiling [5].

1. In Vitro Kinase Selectivity Profiling (DiscoverX KINOMEscan)

Objective: To quantitatively measure the binding affinity and selectivity of galunisertib against a
broad panel of 456 human kinases [1] [2].

Methodology: This platform uses a competition-binding assay. Each kinase is tagged, and binding to
immobilized ligands is measured. The compound is tested at a fixed concentration, and the

percentage of control binding is reported. For hits, a dose-response curve is generated to calculate
the IC₅₀ value, representing the concentration at which 50% of kinase binding is inhibited [5].

Key Output: A comprehensive selectivity table and a kinome tree map, which visually represents the
kinases inhibited by the compound, highlighting its narrow spectrum of activity [1].

2. In Vitro Kinase Activity Assays (Autophosphorylation)

Objective: To confirm the functional inhibition of the primary target, TGFβRI kinase activity [2].
Methodology: These biochemical assays use purified recombinant kinase domains. The ability of

galunisertib to inhibit the autophosphorylation of a constitutively active T204D mutant of TGFβRI or
the phosphorylation of a substrate protein by the kinase is measured. The concentration required for

50% inhibition (IC₅₀) is determined.
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Key Output: IC₅₀ and Kᵢ values that confirm the potent inhibitory activity of galunisertib against its

intended target [2].

3. Cellular and In Vivo Pharmacodynamic (PD) Assays

Objective: To verify that the compound engages its target and inhibits the pathway in a biologically

relevant context (cells and live models) [1] [4].
Methodology: Cancer cell lines or animal tumors are treated with galunisertib. The levels of

phosphorylated SMAD2 (pSMAD2) are then measured using techniques like western blot or
immunohistochemistry, serving as a direct marker of TGF-β pathway inhibition.

Key Output: Demonstration of dose-dependent and time-dependent inhibition of pSMAD2, linking
target engagement to a functional PD readout. This data was crucial for establishing an intermittent

dosing schedule (14 days on/14 days off) for clinical trials to manage potential toxicity while
maintaining efficacy [3] [1].

The workflow for the primary experimental methods is summarized below.

Start: Galunisertib Selectivity Profiling

In Vitro Binding
(DiscoverX KINOMEscan)

In Vitro Kinase Activity
(Autophosphorylation Assay)

Cellular/In Vivo PD
(pSMAD2 Inhibition)

Output: Broad Selectivity Profile
(IC₅₀ values for 456 kinases)

Output: Functional IC₅₀/Kᵢ

(Potency on primary target)
Output: Pathway Modulation

(Target engagement in complex systems)
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Interpretation Guide for Researchers

When reviewing kinase selectivity data like that for galunisertib, consider these points:

Context of IC₅₀ Values: The reported low micromolar IC₅₀ (0.172 µM) from the broad panel is a
binding affinity measured under specific conditions. Functional cellular and in vivo assays confirmed

that this potency is sufficient for effective pathway inhibition at achievable drug concentrations [1] [4].
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Clinical Relevance of Selectivity: Its clean profile against distant kinases minimizes off-target

toxicities, a common issue with broader inhibitors. Its activity on related receptors (ALK4, TGFβRII)
may contribute to its overall pharmacological effect, which is often the case in targeting complex

signaling networks [5].
Role of Predictive Modeling: As noted in large-scale comparisons, conventional machine learning

models like Random Forest can achieve high performance in predicting kinase inhibitor profiles,
which is valuable for guiding the design of next-generation inhibitors [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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